An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Acetamido-4-fluorotoluene (AFT), a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the core chemical properties, synthesis protocols, spectroscopic characterization, reactivity, and applications of this versatile compound. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic methodologies, offering field-proven insights for practical application.
Executive Summary: The Strategic Importance of a Fluorinated Building Block
2-Acetamido-4-fluorotoluene, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a substituted aromatic amide that has garnered significant interest as a molecular building block. Its structure uniquely combines a nucleophilic amine-derived functional group (the acetamido moiety) with the powerful electronic influence of a fluorine atom and a methyl group on an aromatic ring. This specific arrangement of substituents makes it a valuable precursor in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine can enhance crucial properties in drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the fundamental chemistry of 2-Acetamido-4-fluorotoluene, equipping scientists with the knowledge to effectively utilize it in complex synthetic pathways.
Chemical Identity and Core Physical Properties
Accurate identification and understanding of physical properties are foundational to the successful application of any chemical intermediate.
Chemical Structure
The molecular structure of 2-Acetamido-4-fluorotoluene is depicted below. The numbering of the benzene ring begins at the carbon atom bonded to the methyl group.
Caption: Molecular Structure of 2-Acetamido-4-fluorotoluene.
Physicochemical Data
The fundamental physical and chemical properties of 2-Acetamido-4-fluorotoluene are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Reference(s) |
| CAS Number | 366-49-4 | [1][3] |
| Molecular Formula | C₉H₁₀FNO | [1][4] |
| Molecular Weight | 167.18 g/mol | [1][2][4] |
| Density | 1.169 g/cm³ | [4] |
| Boiling Point | 281.2 °C at 760 mmHg | [4] |
| Flash Point | 123.9 °C | [4] |
| Purity | Typically ≥98% | [1][3] |
| Storage | Store at room temperature in a dry environment. | [1][2][5] |
Synthesis and Manufacturing Protocol
The most direct and industrially relevant synthesis of 2-Acetamido-4-fluorotoluene is achieved through the N-acetylation of its corresponding aniline precursor, 4-Fluoro-2-methylaniline.[6] This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Design
The selection of an acetylating agent is critical. Acetic anhydride is often preferred in laboratory and industrial settings over acetyl chloride due to its lower cost, safer handling (less moisture-sensitive and less corrosive), and the formation of acetic acid as a benign byproduct. The reaction is typically performed in the presence of a mild base or by using the starting aniline itself to neutralize the acid byproduct, driving the equilibrium towards product formation.
Step-by-Step Synthesis Protocol
Objective: To synthesize 2-Acetamido-4-fluorotoluene from 4-Fluoro-2-methylaniline.
Materials:
-
4-Fluoro-2-methylaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (catalytic amount, optional) or Sodium Acetate (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent like Dichloromethane.[7]
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature. If desired, a catalytic amount of pyridine can be added to accelerate the reaction. Alternatively, a mild base like sodium acetate can be used.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-Acetamido-4-fluorotoluene.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Acetamido-4-fluorotoluene.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures for 2-Acetamido-4-fluorotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose splitting patterns will be influenced by both fluorine and adjacent protons. A singlet will appear for the amide proton (N-H), a singlet for the acetyl methyl protons (CH₃-CO), and another singlet for the toluene methyl protons (Ar-CH₃).
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear confirmation of the fluoro-substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for key functional groups.[8][9] Characteristic absorption bands are predicted as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3300 - 3250 | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch[10] |
| C=O (Amide I) | 1680 - 1640 | Stretch |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| N-H (Amide II) | 1550 - 1510 | Bend |
| C-F (Aryl Fluoride) | 1250 - 1100 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A prominent peak at m/z = 167.18 corresponding to the molecular formula C₉H₁₀FNO.
-
Key Fragments: Expect fragmentation patterns involving the loss of the acetyl group (CH₃CO) and subsequent rearrangements common to acetanilides.
Chemical Reactivity and Mechanistic Insights
The reactivity of the aromatic ring in 2-Acetamido-4-fluorotoluene is governed by the interplay of its three substituents.
-
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group via an inductive effect.
-
Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of resonance effects where its lone pairs can be donated to the ring.
The combined effect makes the ring more susceptible to electrophilic aromatic substitution than fluorobenzene but less so than N-methylaniline. The positions ortho to the powerful acetamido group (positions 3 and 5) are the most activated and sterically accessible for further substitution.
Caption: Factors influencing the electrophilic substitution of 2-Acetamido-4-fluorotoluene.
Applications in Research and Development
2-Acetamido-4-fluorotoluene is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to introduce a specific substituted fluorinated phenyl ring into larger, more complex molecules.
-
Pharmaceutical Synthesis: It serves as a foundational scaffold for creating active pharmaceutical ingredients (APIs).[1] It is listed as an intermediate for oncology drugs and enzyme inhibitors.[1] The fluoromethylaniline core is a common motif in medicinal chemistry, and the acetamido group provides a convenient handle for further chemical modification or can be hydrolyzed back to the free amine for subsequent reactions.
-
Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of new pesticides and herbicides where the fluoro-aromatic moiety can enhance efficacy and bioavailability.[1]
-
Dyes and Pigments: The aromatic nature and functional groups make it a suitable precursor for the synthesis of specialized colorants.[1]
-
Material Science: Fluorinated organic compounds are precursors to advanced materials such as polymers and liquid crystals with unique thermal and electronic properties.[13]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: While a full toxicological profile has not been investigated, similar compounds suggest it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[14] High vapor concentrations can lead to symptoms like headache and dizziness.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
2-Acetamido-4-fluorotoluene is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. A thorough understanding of its physical properties, synthetic routes, spectroscopic signatures, and chemical reactivity is essential for its effective use. For researchers in drug discovery, agrochemicals, and material science, this compound offers a reliable and versatile building block for the synthesis of novel, high-value molecules, particularly where the introduction of a fluorinated aromatic moiety is desired to modulate biological or physical properties.
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